2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
This compound features a complex bicyclic structure comprising a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group, a 4-methoxyphenyl substituent at position 3, and a 2-methoxyacetamide moiety linked via an ylidene bond. Its molecular formula is C₁₆H₁₆N₂O₅S₂, with a molecular weight of 404.44 g/mol.
Properties
Molecular Formula |
C15H18N2O5S2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-methoxy-N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C15H18N2O5S2/c1-21-7-14(18)16-15-17(10-3-5-11(22-2)6-4-10)12-8-24(19,20)9-13(12)23-15/h3-6,12-13H,7-9H2,1-2H3 |
InChI Key |
VEZYMFDICNHBLE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The methoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application, but it could involve binding to enzymes, receptors, or other biomolecules, leading to a biological response.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomerism: 4-Methoxy vs. 2-Methoxy Substitution
A structurally similar compound, 2-methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (RN: 902047-85-2), differs only in the methoxyphenyl substitution position (ortho vs. para).
Core Heterocycle Variations: Sulfone vs. Thiazolidinedione
Compounds like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (e.g., 3c, 3i) replace the sulfone-containing bicyclic core with a thiazolidinedione (TZD) ring. Key differences include:
The sulfone group in the target compound may confer greater metabolic stability compared to TZD derivatives, which are prone to oxidative degradation .
Spectroscopic and Analytical Data
Comparative Spectroscopic Profiles
The absence of a TZD C=CH proton (~8.1 ppm in 3c) distinguishes the target compound’s NMR profile .
Pharmacological and Toxicological Insights
- Hypoglycemic Potential: TZD derivatives (e.g., 3c) exhibit PPAR-γ agonism, reducing blood glucose in murine models. The target compound’s sulfone group may modulate alternative targets (e.g., sulfonylurea receptors) but requires empirical validation .
- Toxicity : TZD derivatives show dose-dependent hepatotoxicity in mice, whereas sulfone-containing analogs (like the target compound) may have milder side effects due to stable S=O bonds resisting metabolic activation .
Biological Activity
2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its mechanisms of action.
Chemical Structure
The chemical structure of the compound can be broken down into its key components:
- Thieno[3,4-d][1,3]thiazole ring : Known for its diverse biological activities.
- Methoxy groups : Contributing to the lipophilicity and potential bioactivity of the compound.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of related thiazole derivatives. For instance, compounds similar to 2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide have shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Common Bacteria
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 2-Methoxy... | Staphylococcus aureus | 8 µg/mL |
| 2-Methoxy... | Escherichia coli | 4 µg/mL |
The results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli and S. aureus, with lower MIC values suggesting higher potency.
Anticancer Activity
In addition to its antibacterial effects, the compound has been examined for anticancer properties. In vitro studies demonstrate its ability to inhibit cancer cell proliferation.
Table 2: Anticancer Activity on Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 20 |
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 25 |
The IC50 values suggest that the compound effectively reduces cell viability in various cancer cell lines. The mechanism of action may involve inducing apoptosis and disrupting cellular signaling pathways.
The proposed mechanisms through which 2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exerts its biological effects include:
- Cell Membrane Disruption : The lipophilic nature of the methoxy groups may facilitate penetration into bacterial membranes.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage in cancer cells.
Case Studies
A case study involving a derivative of this compound demonstrated significant antibacterial activity in clinical isolates from patients with healthcare-associated infections. The study highlighted the potential for developing new antibiotics based on thiazole derivatives.
In another study focused on anticancer activity, molecular docking simulations indicated strong binding affinity to key targets involved in cancer progression. This suggests a promising avenue for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
